N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide
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Overview
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide is an organic compound characterized by the presence of furan and thiophene rings, which are heterocyclic aromatic compounds The compound also contains a pivalamide group, which is a derivative of pivalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate Alcohol: The initial step involves the formation of the intermediate alcohol by reacting furan-2-carbaldehyde with thiophene-3-carbaldehyde in the presence of a suitable reducing agent like sodium borohydride (NaBH4) under mild conditions.
Amidation Reaction: The intermediate alcohol is then reacted with pivaloyl chloride in the presence of a base such as triethylamine (TEA) to form the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to accelerate reaction rates and reduce the need for excess reagents.
Purification Techniques: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or thiophene rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to the presence of furan and thiophene rings.
Mechanism of Action
The mechanism by which N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the furan and thiophene rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxyethyl)pivalamide
- N-(2-(thiophen-3-yl)-2-hydroxyethyl)pivalamide
- N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
Uniqueness
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide is unique due to the simultaneous presence of both furan and thiophene rings, which imparts distinct electronic properties and reactivity
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-14(2,3)13(17)16-10-15(18,11-6-8-20-9-11)12-5-4-7-19-12/h4-9,18H,10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMRGIOLGNPNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CSC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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